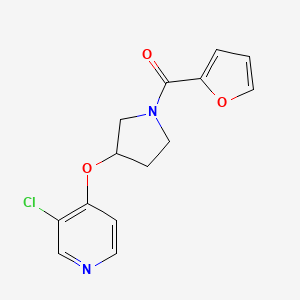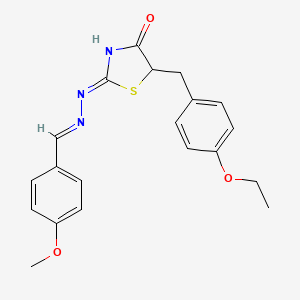![molecular formula C17H14BrN3O3 B2488612 Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396679-40-5](/img/structure/B2488612.png)
Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
Synthetic Methodologies and Precursors
- Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate and related compounds serve as versatile precursors in the synthesis of a variety of heterocyclic compounds. For instance, brominated trihalomethylenones have been explored as precursors in the synthesis of ethoxymethyl-carboxyethyl ester pyrazoles through cyclocondensation reactions, showcasing a simple methodology with moderate to good yields (Martins et al., 2013).
Anticancer Agents
- Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives synthesized from related compounds have shown significant anti-tumor activity in mouse tumor model cancer cell lines (EAC), Colon cancer (HCT-29), and Breast cancer (MCF-7) cell lines, highlighting the potential therapeutic applications of these compounds (Nassar et al., 2015).
Fluorescent Molecules
- The unique reactivity of similar compounds has been exploited for the synthesis of novel fluorescent molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidine, which might be used as attractive fluorophores due to their strong fluorescence intensity, offering applications in biochemical and medical research (Yan‐Chao Wu et al., 2006).
Immunomodulatory and Anticancer Activities
- Some novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives synthesized from similar compounds have shown significant immunomodulatory and anticancer activities, particularly against colon carcinoma cells (HCT‐116) and hepatocellular carcinoma cells (Hep‐G2), suggesting their potential as therapeutic agents (Abdel‐Aziz et al., 2009).
Synthesis of Pyrazole Derivatives
- The synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and related pyrazole derivatives, through a three-component one-pot condensation reaction, has been detailed, offering insights into synthetic chemistry applications (Viveka et al., 2016).
Analyse Biochimique
Biochemical Properties
The biochemical properties of Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate are not fully understood yet. It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Cellular Effects
The cellular effects of this compound are currently under investigation. Pyrazolotriazines, which are structurally related, have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Propriétés
IUPAC Name |
ethyl 5-[(2-bromobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-2-24-17(23)13-10-19-21-8-7-11(9-15(13)21)20-16(22)12-5-3-4-6-14(12)18/h3-10H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNVMKDEQLWSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2488529.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)
![6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2488533.png)
![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)
![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)
![1-[[5-(Difluoromethyl)furan-2-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2488547.png)
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

